

Application Notes and Protocols for In Vitro SERCA Activity Assay Using CDN1163

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Compound of Interest		
Compound Name:	CDN1163	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) activity assays using the small molecule activator, **CDN1163**. This document is intended for researchers, scientists, and drug development professionals investigating SERCA function and identifying potential therapeutic modulators.

Introduction

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a crucial P-type ATPase pump responsible for transporting Ca2+ ions from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum, thereby maintaining intracellular Ca2+ homeostasis.[1] Dysregulation of SERCA activity is implicated in a variety of diseases, including heart failure, muscular dystrophy, and neurodegenerative disorders.[2] **CDN1163** is an allosteric activator of SERCA that has been shown to enhance its Ca2+-ATPase activity and improve Ca2+ homeostasis.[3] [4] These characteristics make **CDN1163** a valuable tool for studying SERCA function and a potential therapeutic agent. This document outlines the principles and detailed procedures for assessing the in vitro activity of SERCA in the presence of **CDN1163**.

Data Presentation



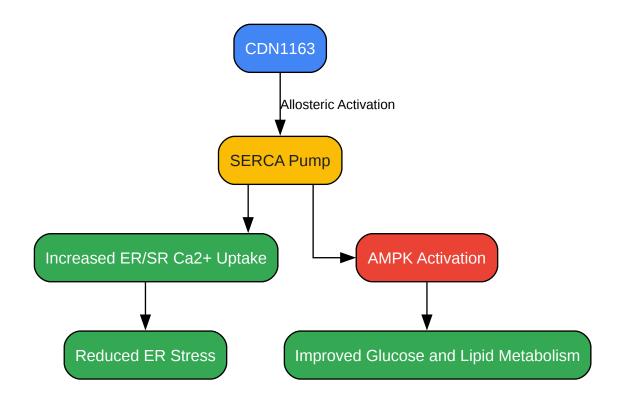
Quantitative Data Summary of CDN1163 Effects on

SERCA Activity

Parameter	Value	SERCA Isoform(s)	Experimental System	Reference
EC50	6.0 ± 0.3 μM	Not specified	Solid Supported Membrane (SSM) with native SR vesicles or reconstituted proteoliposomes	[2]
EC50	2.3 μΜ	SERCA2a	Not specified	[5]
Effective Concentration	10 μΜ	SERCA2a	Not specified	[2]
Effect at 10 μM	~30% increase in ATPase activity	SERCA2a	Not specified	[2]
Maximal Vmax Increase	11.8%	SERCA2a	Not specified	[5]

Signaling Pathways and Experimental Workflow Signaling Pathway of SERCA Activation by CDN1163



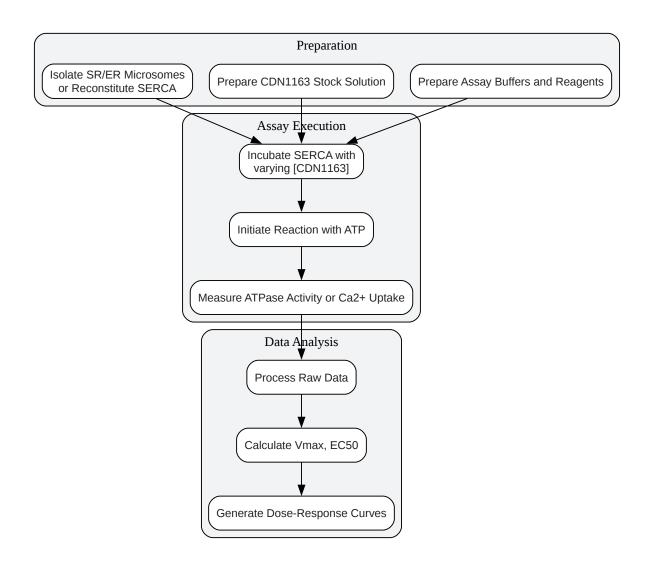


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Caption: Allosteric activation of SERCA by **CDN1163** enhances Ca2+ uptake, reducing ER stress and activating AMPK.

Experimental Workflow for In Vitro SERCA Activity Assay



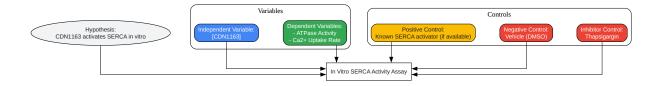


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Caption: Workflow for in vitro SERCA activity assay with CDN1163.

Logical Relationship of Experimental Design





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Caption: Logical structure of the experimental design to test CDN1163's effect on SERCA.

Experimental Protocols

Protocol 1: SERCA ATPase Activity Assay using NADH-Coupled Enzyme System

This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.

Materials:

- Sarcoplasmic Reticulum (SR) or Endoplasmic Reticulum (ER) microsomes enriched in SERCA.
- CDN1163
- Assay Buffer: 100 mM MOPS (pH 7.0), 200 mM KCl, 10 mM MgCl2, 2 mM EGTA.[6]
- ATP
- Phosphoenolpyruvate (PEP)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)



- NADH
- CaCl2 solution
- Thapsigargin (for inhibitor control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Reagents:
 - Prepare a concentrated stock solution of CDN1163 in DMSO.
 - Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
 - Prepare serial dilutions of CDN1163 in the reaction mixture.
 - Prepare a solution of CaCl2 to achieve the desired free Ca2+ concentration.
- Assay Setup:
 - Add the reaction mixture with the different concentrations of CDN1163 (and controls: vehicle, thapsigargin) to the wells of a 96-well plate.
 - Add the SR/ER microsomes to each well.
 - Add the CaCl2 solution to each well to achieve the desired free Ca2+ concentration to activate SERCA.
- Initiate and Measure:
 - Equilibrate the plate at 37°C for 5-10 minutes.
 - Initiate the reaction by adding a saturating concentration of ATP to each well.



- Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
- Data Analysis:
 - Calculate the rate of absorbance change for each condition.
 - Subtract the rate of the thapsigargin-inhibited control to determine the SERCA-specific ATPase activity.
 - Plot the SERCA-specific ATPase activity against the concentration of CDN1163 to determine the EC50.

Protocol 2: Ca2+ Uptake Assay

This assay directly measures the transport of Ca2+ into SR/ER vesicles.

Materials:

- SR/ER microsomes
- CDN1163
- Ca2+ Uptake Buffer: 200 mM KCl, 20 mM HEPES (pH 7.0), 10 mM NaN3, 15 mM MgCl2.[7]
- Indo-1 (or other fluorescent Ca2+ indicator)
- ATP
- EGTA
- CaCl2 solution
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:



· Prepare Reagents:

- Prepare a concentrated stock solution of CDN1163 in DMSO.
- Prepare serial dilutions of CDN1163 in the Ca2+ uptake buffer.

Assay Setup:

- In a black 96-well plate, add the Ca2+ uptake buffer containing the desired concentrations of CDN1163 and the Ca2+ indicator (Indo-1).
- Add the SR/ER microsomes to each well.
- Initiate and Measure:
 - Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the Ca2+ indicator.
 - Establish a baseline fluorescence reading.
 - Initiate Ca2+ uptake by adding ATP to each well.
 - Monitor the decrease in fluorescence over time as Ca2+ is transported into the vesicles.
- Data Analysis:
 - Calculate the initial rate of Ca2+ uptake for each CDN1163 concentration.
 - Plot the rate of Ca2+ uptake against the CDN1163 concentration to determine the EC50 and maximal effect.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the effects of **CDN1163** on SERCA activity in vitro. These assays are essential for understanding the mechanism of action of SERCA activators and for the screening and development of novel therapeutic compounds targeting SERCA. Careful execution of these protocols will yield reliable and reproducible data for advancing research in this critical area.



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